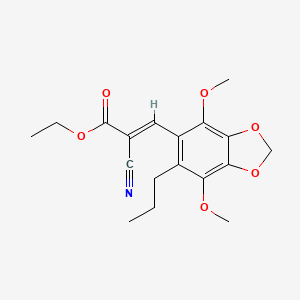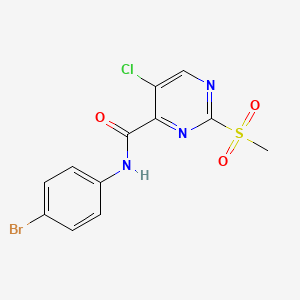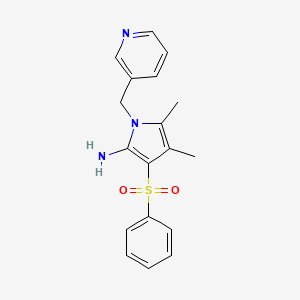
ethyl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: is a complex organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This step may involve alkylation reactions using propyl halides.
Formation of the Cyanoacrylate Moiety: This involves the reaction of the benzodioxole derivative with ethyl cyanoacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of adhesives, coatings, and other materials.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group suggests potential interactions with nucleophiles, while the benzodioxole ring could participate in aromatic interactions.
類似化合物との比較
Similar Compounds
Methyl Cyanoacrylate: Commonly used in adhesives.
Ethyl Cyanoacrylate: Another adhesive with similar properties.
Benzodioxole Derivatives: Various compounds with similar core structures but different functional groups.
Uniqueness
ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C18H21NO6 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C18H21NO6/c1-5-7-12-13(8-11(9-19)18(20)23-6-2)15(22-4)17-16(14(12)21-3)24-10-25-17/h8H,5-7,10H2,1-4H3/b11-8+ |
InChIキー |
MSJQYLFUIXRHLJ-DHZHZOJOSA-N |
異性体SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=C(\C#N)/C(=O)OCC |
正規SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-methoxyethyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11479478.png)
![N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11479479.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindole, 2-[(2,4-dichlorophenoxy)methyl]-](/img/structure/B11479485.png)
![8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11479494.png)

![6-chloro-N-(3,4-dimethoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11479509.png)
![1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B11479516.png)
![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![8-(4-methoxyphenyl)-4,7-dimethyl-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11479545.png)
![N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B11479548.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11479549.png)
![Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11479552.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11479556.png)
